(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. Its unique structure, which includes a pyrrolidine ring, makes it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Ethylation: The pyrrolidine ring is then ethylated using ethyl halides under basic conditions.
Carboxylation: The ethylated pyrrolidine is carboxylated using carbon dioxide in the presence of a strong base.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-2-ethylpyrrolidine-2-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-2-ethylpyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the (S)-form, with different biological activity.
2-methylpyrrolidine-2-carboxylic acid hydrochloride: A similar compound with a methyl group instead of an ethyl group.
2-ethylpyrrolidine-2-carboxylic acid: The free acid form without the hydrochloride salt.
Uniqueness
(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its chiral nature and specific interactions with biological targets. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis, leading to the production of enantiomerically pure compounds.
Biological Activity
(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrochloride, a derivative of pyrrolidine, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which may influence its pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is a chiral compound with the following chemical structure:
- Molecular Formula : CHClNO
- CAS Number : 1431699-61-4
The presence of the carboxylic acid group and the pyrrolidine ring contributes to its biological activities.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It can bind to various receptors, potentially affecting neurotransmitter release and neuronal excitability.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.
Neuroprotective Effects
In vitro studies have shown that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress in neuronal cells, which is critical for preventing neurodegenerative diseases. The exact pathways through which it exerts these effects are still under investigation.
Anticonvulsant Activity
Recent research has explored the anticonvulsant effects of this compound. In animal models, it demonstrated significant protection against induced seizures, indicating potential utility in treating epilepsy.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Activity Study :
- Objective : To assess the antimicrobial efficacy against various bacterial strains.
- Findings : The compound inhibited growth in both Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -
Neuroprotective Study :
- Objective : To evaluate oxidative stress reduction in neuronal cells.
- Findings : Treatment with the compound resulted in a 50% reduction in reactive oxygen species (ROS) levels compared to control groups.
-
Anticonvulsant Study :
- Objective : To determine efficacy in seizure models.
- Findings : The compound provided significant seizure protection at doses of 100 mg/kg, outperforming standard anticonvulsants in specific tests.
Properties
IUPAC Name |
(2S)-2-ethylpyrrolidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRIGVRKLONTDM-FJXQXJEOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CCCN1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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